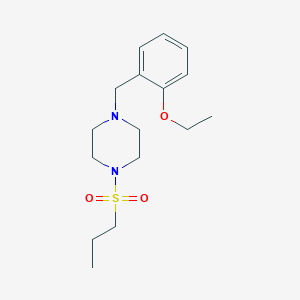
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPP belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors.
作用机制
The mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is thought to involve the binding of the compound to certain receptors or enzymes. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to bind to the active site of monoamine oxidase, thereby inhibiting its activity. This results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to exhibit a range of interesting biochemical and physiological effects. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which can have effects on mood, cognition, and behavior. 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has also been found to inhibit the activity of certain enzymes and receptors, which can have effects on various physiological processes such as inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to act as a potent inhibitor of certain enzymes and receptors. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these enzymes and receptors in various physiological and pathological conditions. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine. One area of research involves the development of new 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine derivatives that exhibit improved potency and selectivity. Another area of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in the treatment of various diseases such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine and its effects on various physiological processes.
合成方法
The synthesis of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is through the reaction of 2-ethoxybenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, which can then be purified using various methods such as column chromatography or recrystallization.
科学研究应用
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine as an inhibitor of certain enzymes and receptors. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
属性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-7-5-6-8-16(15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTPBFOKENOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzyl)-4-(propylsulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
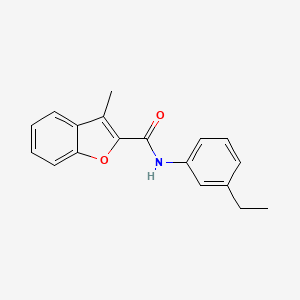
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
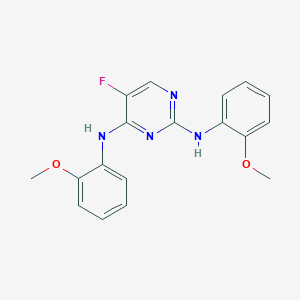
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
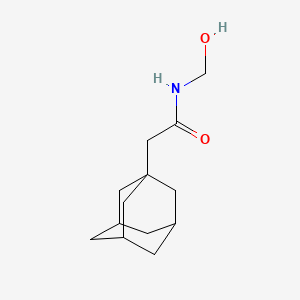
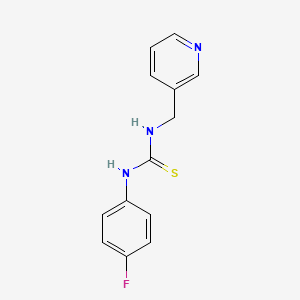
![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)